Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2-carbonyl chloride, which is then reacted with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride is utilized in several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its structural similarity to natural substrates.
Medicine: Potential use in drug development for its bioactive properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site, preventing substrate access. The piperidine and pyrrolidine rings facilitate binding through hydrophobic interactions and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate
- Pyrrolidine-2-carboxylate derivatives
- Piperidine-4-carboxylate derivatives
Uniqueness
Methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride stands out due to its dual ring structure, which provides a unique combination of steric and electronic properties. This makes it particularly effective in binding to diverse biological targets, offering potential advantages in drug design and synthesis.
Properties
IUPAC Name |
methyl 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-17-12(16)9-4-7-14(8-5-9)11(15)10-3-2-6-13-10;/h9-10,13H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBFCGRBTWCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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